molecular formula C21H20N2O4S B2522900 N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 922849-42-1

N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2522900
CAS RN: 922849-42-1
M. Wt: 396.46
InChI Key: IRQWOGRNFPXWAZ-UHFFFAOYSA-N
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Description

The compound "N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a thiazole ring and benzamide moiety, which are common in the design of biologically active molecules. These compounds are often investigated for their potential pharmacological properties, such as antifungal activity or as serotonin-3 (5-HT3) receptor antagonists .

Synthesis Analysis

The synthesis of related compounds involves various cyclization reactions and substitutions. For instance, the synthesis of 5-HT3 receptor antagonists with a 1H-indazole ring as an aromatic moiety showed potent activity, indicating the importance of the aromatic nucleus in the activity of these compounds . Similarly, the synthesis of antifungal agents involved the reaction of 5-(bromoacetyl) salicylamide with thiourea and other thioamides to produce a series of 5-(2-substituted-1,3-thiazol-5-yl) benzamides . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds reveals the importance of the conformation of the fused six-membered ring and the presence of substituents on the benzamide ring. For example, the tetrahydrobenzo[b]thiophen-2-yl benzamides exhibit conformational disorder in the six-membered ring, which can affect the overall molecular conformation and potentially the biological activity . The molecular conformations of these compounds, despite being different, show similar modes of supramolecular aggregation, which is crucial for their biological function.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclization and substitution reactions. The reactivity of the thiazole ring and the benzamide moiety is central to the formation of the desired products. For instance, the cyclization of thioamide with 2-chloroacetoacetate to produce a thiazole derivative indicates the potential for creating diverse structures by manipulating the functional groups attached to the core scaffold .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide" are not directly reported, the properties of similar compounds can provide insights. The presence of different substituents on the benzamide ring can influence the melting point, solubility, and stability of the compounds. Additionally, the formation of hydrogen bonds and π-π stacking interactions in the crystal structures of these compounds suggests that they may have distinct solid-state properties that could affect their solubility and bioavailability .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Benzothiazole derivatives have been synthesized and evaluated for their potential as alternative antioxidant and anti-inflammatory agents. Research indicates that certain benzofused thiazole analogs possess significant anti-inflammatory activity compared to standard references, as well as potent antioxidant activity against various reactive species. The study of these compounds involves in vitro screenings and molecular docking studies to elucidate their mechanisms of action and potential binding models (Raut et al., 2020).

Therapeutic Potential and Chemotherapeutic Applications

The benzothiazole scaffold is recognized for its extensive pharmaceutical applications, including antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly, its role as a potential antitumor agent. Some benzothiazole derivatives are in clinical use for treating various diseases/disorders. This review highlights the structural modifications of benzothiazole scaffolds and the development of benzothiazole-based chemotherapeutics, emphasizing their anticancer, antimicrobial, and anti-inflammatory properties (Kamal et al., 2015).

properties

IUPAC Name

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-2-26-16-9-6-10-18-19(16)22-21(28-18)23(13-15-7-4-3-5-8-15)20(24)17-14-25-11-12-27-17/h3-10,14H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQWOGRNFPXWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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